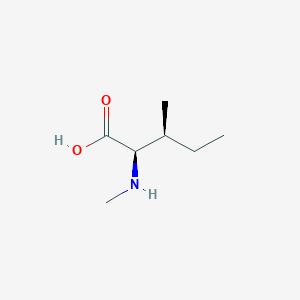

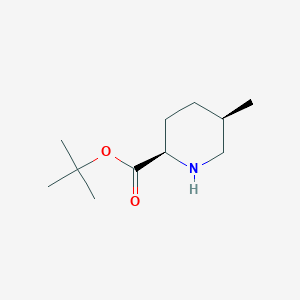

![molecular formula C18H22N2O6S B2610466 N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide CAS No. 446028-71-3](/img/structure/B2610466.png)

N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine .

Molecular Structure Analysis

The molecular weight of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Physical And Chemical Properties Analysis

The molecular weight of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Aplicaciones Científicas De Investigación

Synthesis of Secondary Amines : One application is in the synthesis of secondary amines from primary amines using 2-nitrobenzenesulfonamides. This method involves sulfonation and protection, followed by deprotection and cycloaddition processes (Kurosawa, Kan, & Fukuyama, 2003).

SNAAP Alkylations : Another application is in SNAAP (Substitution, Nucleophilic of Acids, Alcohols, and Phenols) alkylations. This process involves direct ethylation of various acids, alcohols, and phenols using stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate (Maricich et al., 2013).

Protection of Amines : The compound is also used in protecting amines. The 2- and 4-Nitrobenzenesulfonamides, prepared from primary amines, are alkylated to give N-alkylated sulfonamides, which are then deprotected to yield secondary amines (Fukuyama, Jow, & Cheung, 1995).

Cathodic Cleavage in Electrochemical Studies : In electrochemical studies, the nitrobenzenesulfonyl group's cathodic cleavage from aliphatic amines has been investigated. This process involves understanding the electrochemical behavior and mechanisms in N,N-dimethylformamide (Zanoni & Stradiotto, 1991).

Polymeric Metal-Free and Metallophthalocyanines : In material science, this compound has been used in the synthesis of new long-chain-substituted polymeric metal-free and metallophthalocyanines, which are important in the field of photovoltaics and electronics (Bıyıklıoğlu & Kantekin, 2008).

Computational Chemistry and Crystallography : The compound has also been studied in the context of computational chemistry and crystallography, focusing on the structure and properties of similar sulfonamide molecules (Murthy et al., 2018).

Conformational Properties Studies : Research has been conducted on the conformational properties of ortho-nitrobenzenesulfonamide in gas and crystalline phases, contributing to a deeper understanding of its molecular structure and behavior (Giricheva et al., 2011).

Peptide Synthesis : It is also used in peptide synthesis. The N-acyl 4-nitrobenzenesulfonamide group has been employed as a protecting/activating system for the carboxyl function in solution phase peptide synthesis (De Marco et al., 2013).

Propiedades

IUPAC Name |

N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S/c1-3-25-17-10-5-14(13-18(17)26-4-2)11-12-19-27(23,24)16-8-6-15(7-9-16)20(21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIPUENMOZNSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2610385.png)

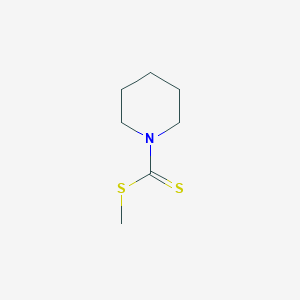

![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2610397.png)

![7-Benzyl-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2610398.png)

![6-[4-(4-Fluoro-2-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2610403.png)

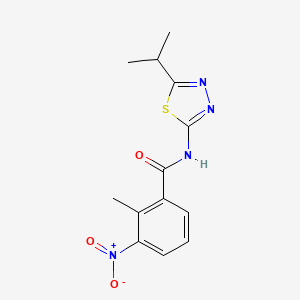

![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)

![5-chloro-2-methoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2610405.png)